molecular formula C20H23ClN2O4S B4226842 1-(3-CHLORO-4-METHOXYBENZENESULFONYL)-N-(3-METHYLPHENYL)PIPERIDINE-3-CARBOXAMIDE

1-(3-CHLORO-4-METHOXYBENZENESULFONYL)-N-(3-METHYLPHENYL)PIPERIDINE-3-CARBOXAMIDE

Cat. No.: B4226842
M. Wt: 422.9 g/mol
InChI Key: XBPLRHQWSYLHKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-CHLORO-4-METHOXYBENZENESULFONYL)-N-(3-METHYLPHENYL)PIPERIDINE-3-CARBOXAMIDE is a complex organic compound with a unique structure that includes a piperidine ring, a sulfonyl group, and various aromatic substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-CHLORO-4-METHOXYBENZENESULFONYL)-N-(3-METHYLPHENYL)PIPERIDINE-3-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the key intermediates. One common approach is the reaction of 3-chloro-4-methoxybenzenesulfonyl chloride with 3-methylphenylamine to form the sulfonamide intermediate. This intermediate is then reacted with piperidine-3-carboxylic acid under appropriate conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the reaction conditions to maximize yield and purity. This can include the use of specific solvents, catalysts, and temperature control to ensure efficient synthesis. The scalability of the process is also a critical factor in industrial settings.

Chemical Reactions Analysis

Types of Reactions

1-(3-CHLORO-4-METHOXYBENZENESULFONYL)-N-(3-METHYLPHENYL)PIPERIDINE-3-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfonyl group or other functional groups within the molecule.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens, nitrating agents, or alkylating agents are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

1-(3-CHLORO-4-METHOXYBENZENESULFONYL)-N-(3-METHYLPHENYL)PIPERIDINE-3-CARBOXAMIDE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe or inhibitor in biological studies.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(3-CHLORO-4-METHOXYBENZENESULFONYL)-N-(3-METHYLPHENYL)PIPERIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets. The sulfonyl group and aromatic substituents play a crucial role in its binding affinity and specificity. The compound may inhibit or modulate the activity of enzymes or receptors, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(3-chloro-4-methylphenyl)sulfonyl]-N-(3-methylphenyl)-3-piperidinecarboxamide
  • 1-[(3-chloro-4-methoxyphenyl)sulfonyl]-N-(4-methylphenyl)-3-piperidinecarboxamide

Uniqueness

1-(3-CHLORO-4-METHOXYBENZENESULFONYL)-N-(3-METHYLPHENYL)PIPERIDINE-3-CARBOXAMIDE is unique due to its specific combination of functional groups and structural features

Properties

IUPAC Name

1-(3-chloro-4-methoxyphenyl)sulfonyl-N-(3-methylphenyl)piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23ClN2O4S/c1-14-5-3-7-16(11-14)22-20(24)15-6-4-10-23(13-15)28(25,26)17-8-9-19(27-2)18(21)12-17/h3,5,7-9,11-12,15H,4,6,10,13H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBPLRHQWSYLHKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C2CCCN(C2)S(=O)(=O)C3=CC(=C(C=C3)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(3-CHLORO-4-METHOXYBENZENESULFONYL)-N-(3-METHYLPHENYL)PIPERIDINE-3-CARBOXAMIDE
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1-(3-CHLORO-4-METHOXYBENZENESULFONYL)-N-(3-METHYLPHENYL)PIPERIDINE-3-CARBOXAMIDE
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1-(3-CHLORO-4-METHOXYBENZENESULFONYL)-N-(3-METHYLPHENYL)PIPERIDINE-3-CARBOXAMIDE
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1-(3-CHLORO-4-METHOXYBENZENESULFONYL)-N-(3-METHYLPHENYL)PIPERIDINE-3-CARBOXAMIDE
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1-(3-CHLORO-4-METHOXYBENZENESULFONYL)-N-(3-METHYLPHENYL)PIPERIDINE-3-CARBOXAMIDE
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1-(3-CHLORO-4-METHOXYBENZENESULFONYL)-N-(3-METHYLPHENYL)PIPERIDINE-3-CARBOXAMIDE

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